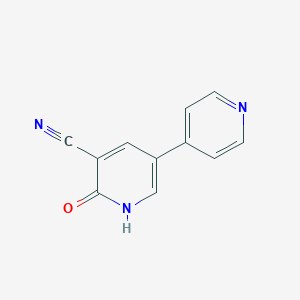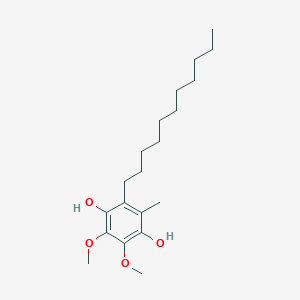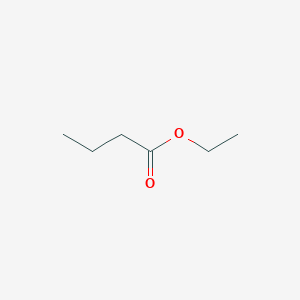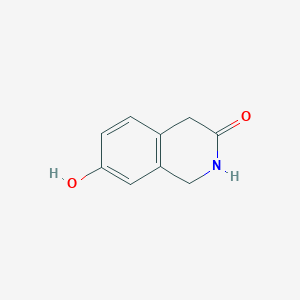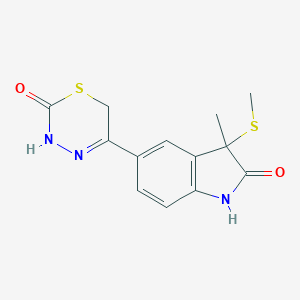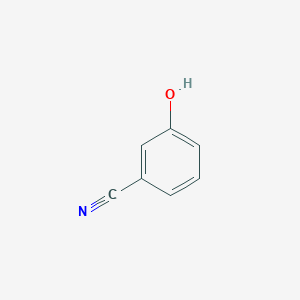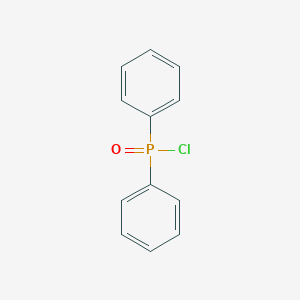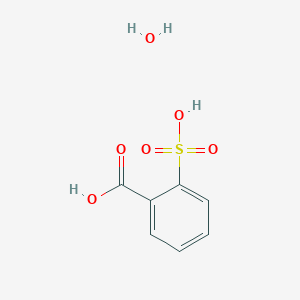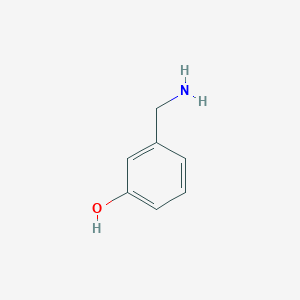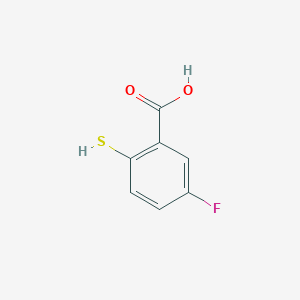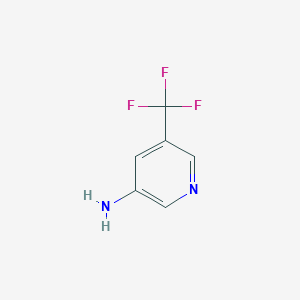
5-(Trifluoromethyl)pyridin-3-amine
Overview
Description
5-(Trifluoromethyl)pyridin-3-amine (also known as 5-TFMP) is an organic compound commonly used in scientific research due to its unique properties. It is a white, crystalline solid with a molecular weight of 166.09 g/mol and a melting point of 118-120 degrees Celsius. 5-TFMP is a versatile compound that can be used in a variety of applications and can be synthesized from a number of different starting materials. Its unique properties make it an attractive option for researchers looking to explore a variety of scientific fields.
Scientific Research Applications
Antithyroid Drug Potential : A study highlighted the potential of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with molecular iodine as an antithyroid drug. This potential is attributed to its unique crystal structure and iodonium cation linkage (Chernov'yants et al., 2011).
Catalysis in Chemical Reactions : Research indicates that pyridine, including derivatives like 5-(Trifluoromethyl)pyridin-3-amine, can catalyze certain chemical rearrangements, such as the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines (Čikotienė et al., 2007).
Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, related to this compound, have shown promising anticancer activity against various cancer cell lines (Chavva et al., 2013).
Group 3 Metal Triamido Complexes Catalysis : These complexes catalyze the ortho-C-H bond addition of pyridine derivatives to nonactivated imines, enhancing catalytic activity with secondary amines (Nagae et al., 2015).
Synthesis of Novel Pyridine Derivatives : Research has successfully synthesized novel pyridine derivatives bearing different heterocyclic rings, demonstrating potential as anticancer agents (Hafez & El-Gazzar, 2020).
Formation of Pyridine-Containing Macrocycles : Pd-catalyzed amination of 3,5-dihalopyridines with linear polyamines leads to the formation of new macrocycles, useful in synthesizing larger cavity macrocycles (Averin et al., 2005).
Synthesis of Pyridine Fused Polycyclic Amines : Sequential ring-closing metathesis and radical cyclisation reactions were used to synthesize novel pyridine fused polycyclic bridgehead amines, demonstrating the importance of the RCM catalyst and nitrogen atom nature (Baker et al., 2003).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-(Trifluoromethyl)pyridin-3-amine are primarily related to the electron transport chain in mitochondria . By inhibiting the mitochondrial complex I, this compound disrupts the normal flow of electrons, which can lead to a variety of downstream effects, including the disruption of ATP production.
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule is known to influence the compound’s lipophilicity, which can affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its fungicidal activity . For instance, it has been found to have an excellent control effect on corn rust, a common agricultural pest .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRBMFEAGFNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555104 | |
| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112110-07-3 | |
| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

